Benz[c]acridine
Overview
Description
Synthesis Analysis
The synthesis of benz[c]acridine and its derivatives often involves base-catalysed reactions. For example, the reaction between o-aminobenzaldehyde and naphthalene-1,3-diol can produce benz[a]acridin-5-ol, which can be further converted into derivatives like 5-methoxy-7-methylbenz[a]-acridone. The structures of these compounds have been established through techniques such as NMR spectroscopy (Mock, Ritchie, & Taylor, 1973). Additionally, one-pot synthesis methods have been developed for benz[c]acridine derivatives, utilizing catalysts like NH2SO3H or H6P2W18O62 · 18H2O under solvent-free conditions (Heravi et al., 2012).
Molecular Structure Analysis
The molecular structure of benz[c]acridine compounds is characterized by their stable aromatic characteristics, with positive resonance energies indicating a stable pi-electron system. The resonance energies per pi-electron for compounds lacking the double bond in the K-region are more stable than those of their parent compounds, suggesting a correlation between stability and carcinogenic activity (Kurihara, Sakagami, Molnár, & Motohashi, 1994).
Chemical Reactions and Properties
Benz[c]acridines undergo various chemical reactions, including epoxidation and hydrolysis to dihydrodiols, with N-oxidation likely occurring for benz[c]acridine. These reactions are crucial for understanding the metabolic activation of these compounds and their potential carcinogenicity (Jacob et al., 1982).
Physical Properties Analysis
Mass spectrometry studies of benz[c]acridines have revealed features such as strong peaks corresponding to dehydrogenation stages and little fragmentation of the polycyclic frame. These properties are essential for identifying and quantifying benz[c]acridines in environmental and biological samples (Buu‐Hoï, Orley, Mangane, & Jacquignon, 1965).
Chemical Properties Analysis
The carcinogenic and mutagenic activities of benz[c]acridine derivatives have been linked to their chemical properties, particularly the reactivity of their K-region. Studies have shown a correspondence between K-region reactivity, mutagenic activity, and carcinogenic activity, highlighting the role of metabolic activation in their biological effects (Okano, Horie, Koike, & Motohashi, 1979).
Scientific Research Applications
Anti-Cancer Agent
- Field : Oncology
- Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .
- Method : The derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations. Intercalation into double-stranded DNA is quite likely due to the planar form .
- Results : Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .
Anti-Bacterial Agent
- Field : Microbiology
- Application : Acriflavine, proflavine and their analogues share an acridine-3,6-diamine structural component as a fundamental structural feature. These drugs were among the first to be identified as potent anti-bacterial agents .
- Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
- Results : They are still used as effective disinfectants and anti-bacterials today .
Anti-Alzheimer’s Agent
- Field : Neurology
- Application : Acridine derivatives have been actively researched over the years as prospective therapeutic agents for Alzheimer’s disease .
- Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
- Results : More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
Anti-Inflammatory Agent
- Field : Pharmacology
- Application : Acridine derivatives have exhibited bioactivities such as anti-inflammatory .
- Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
- Results : They have been used in the treatment of various inflammatory conditions .
Antiviral Agent
- Field : Virology
- Application : Acridine derivatives have been shown to have antiviral activities .
- Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
- Results : They have been used in the treatment of various viral infections .
Fungicidal Agent
- Field : Mycology
- Application : Acridine derivatives have been shown to have fungicidal activities .
- Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
- Results : They have been used in the treatment of various fungal infections .
Antiparasitic Agent
- Field : Parasitology
- Application : Acridine derivatives have exhibited antiparasitic activities .
- Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
- Results : They have been used in the treatment of various parasitic infections .
Antitubercular Agent
- Field : Microbiology
- Application : Acridine derivatives have shown to have antitubercular activities .
- Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
- Results : They have been used in the treatment of tuberculosis .
Inhibitors of Acetylcholinesterase
- Field : Neurology
- Application : Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .
- Method : The planar form of the derivatives allows for intercalation into double-stranded DNA .
- Results : They have been used in the treatment of conditions like Alzheimer’s disease .
Safety And Hazards
Benz[c]acridine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .
properties
IUPAC Name |
benzo[c]acridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N/c1-3-7-15-12(5-1)9-10-14-11-13-6-2-4-8-16(13)18-17(14)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPPEBNXKAKQGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4N=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N | |
Record name | BENZ[C]ACRIDINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9059759 | |
Record name | Benz[c]acridine | |
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Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benz[c]acridine is a solid., Yellow solid; [HSDB] | |
Record name | BENZ[C]ACRIDINE | |
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Record name | Benz(c)acridine | |
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Solubility |
Very slightly soluble in water, Very soluble in benzene, ether and ethanol, Soluble in acetone | |
Record name | BENZ(C)ACRIDINE | |
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Vapor Pressure |
0.00000035 [mmHg] | |
Record name | Benz(c)acridine | |
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Product Name |
Benz[c]acridine | |
Color/Form |
Yellow needles | |
CAS RN |
225-51-4 | |
Record name | BENZ[C]ACRIDINE | |
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Record name | Benz[c]acridine | |
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Record name | Benz(c)acridine | |
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Record name | Benz[c]acridine | |
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Record name | Benz[c]acridine | |
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Record name | Benz[c]acridine | |
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Record name | BENZ(C)ACRIDINE | |
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Record name | BENZ(C)ACRIDINE | |
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Melting Point |
108 °C | |
Record name | BENZ(C)ACRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5094 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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